1-(1H-imidazol-2-yl)ethan-1-one hydrochloride
Description
1-(1H-Imidazol-2-yl)ethan-1-one hydrochloride is a heterocyclic compound featuring an imidazole ring linked to an ethanone moiety, with a hydrochloride counterion enhancing its solubility and stability. This compound is of interest in medicinal chemistry due to the imidazole scaffold's prevalence in bioactive molecules, such as enzyme inhibitors and receptor ligands. Its molecular formula is C₅H₇ClN₂O, with a molecular weight of 146.58 g/mol and a CAS number listed in industrial catalogs . The hydrochloride salt form is critical for improving pharmacokinetic properties, particularly in aqueous environments .
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4(8)5-6-2-3-7-5;/h2-3H,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGJCILHFFAGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-52-1 | |
| Record name | 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 1H-imidazole-2-carbaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature overnight, and the product is purified using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained in the form of a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole carboxylic acids, while reduction can produce imidazole alcohols. Substitution reactions can lead to a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of imidazole derivatives, including 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride, as antiviral agents. For instance, research focusing on related compounds demonstrated efficacy against SARS-CoV-2 by inhibiting the viral protease, which is crucial for viral replication . The modifications in the imidazole structure can enhance lipophilicity and cell permeability, thereby improving antiviral potency.
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. A review on imidazole derivatives indicated that certain structural modifications can lead to significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative pathogens . The mechanism often involves disruption of bacterial membrane integrity or interference with metabolic pathways.
Enzyme Inhibition Studies
Imidazole derivatives are frequently employed in enzyme inhibition studies due to their ability to mimic substrate structures. The compound's ability to act as a ligand for various enzymes opens avenues for research into enzyme regulation and inhibition. For example, studies have shown that imidazole-containing compounds can effectively inhibit enzymes involved in metabolic pathways of pathogens .
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it a valuable intermediate in the development of new pharmaceuticals .
Case Study 1: Antiviral Compound Development
A recent study synthesized several imidazole derivatives to assess their antiviral activity against SARS-CoV-2. Among these, compounds with modifications on the imidazole ring showed promising results with IC50 values indicating effective inhibition of viral replication . This case highlights the potential of this compound as a scaffold for developing antiviral agents.
Case Study 2: Antibacterial Screening
In another study focusing on the antibacterial properties of imidazole derivatives, researchers evaluated the efficacy of various compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that specific substitutions on the imidazole ring enhanced antibacterial activity significantly, suggesting that this compound could be optimized for better performance .
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the imidazole-ethanone core but differing in substituents, ring systems, or pharmacological profiles. Key differences in synthesis, physicochemical properties, and biological activity are highlighted.
Table 1: Comparison of 1-(1H-Imidazol-2-yl)ethan-1-one Hydrochloride with Analogues
Key Comparative Insights
Structural Modifications and Bioactivity The benzoimidazole derivative (Table 1, Row 1) exhibits enhanced lipophilicity due to the fused benzene ring, correlating with improved antimicrobial activity . In contrast, the pyrazole-substituted analog (Row 2) demonstrates calcium channel-blocking properties, likely due to pyrazole’s electron-rich nature enhancing receptor interactions . The cyclobutanone variant (Row 3) introduces conformational rigidity, which may optimize binding to flat enzymatic active sites .
Synthetic Accessibility The parent compound is synthesized via straightforward condensation or alkylation routes , whereas the cyclobutanone derivative requires specialized oxidation protocols (e.g., Dess-Martin periodinane, DMP) .
Pharmacological Potential Amine-substituted analogs (Row 5) show promise in central nervous system (CNS) drug development due to improved blood-brain barrier penetration . Chlorinated derivatives (Row 4) are explored as intermediates for kinase inhibitors, leveraging halogen bonds for target engagement .
Solubility and Stability
- Hydrochloride salts (Rows 1, 3, 5) generally exhibit superior aqueous solubility compared to free bases. For example, 1-(1-phenylimidazol-2-yl)ethanamine hydrochloride (Row 5) is stable at room temperature and soluble in polar solvents .
Biological Activity
1-(1H-imidazol-2-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The imidazole ring structure is crucial for its biological activity, allowing interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 22 ± 1.5 | 0.5 µg/mL |
| Escherichia coli | 20 ± 2.0 | 0.8 µg/mL |
| Salmonella typhimurium | 25 ± 1.0 | 0.4 µg/mL |
These results suggest that the compound could be developed as a potential antibiotic agent, particularly against resistant strains of bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study involving human tumor cell lines (e.g., LCLC-103H, A-427) showed that it possesses cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| LCLC-103H | 15.3 |
| A-427 | 10.7 |
These findings highlight the potential of this compound as a lead compound for cancer therapy .
Enzyme Inhibition
One of the key mechanisms through which this compound exerts its biological effects is via enzyme inhibition. Specifically, it has been identified as a selective inhibitor of heme oxygenase (HO), an enzyme involved in heme catabolism.
Mechanism of Action:
The interaction between the imidazole ring and the active site of heme oxygenase leads to competitive inhibition, which can prevent the enzyme from catalyzing its substrate effectively. This inhibition has implications for conditions where HO activity is pathologically elevated, such as in certain cancers and inflammatory diseases .
Study on Antimicrobial Efficacy
A comprehensive study conducted by researchers at Al-Azhar University assessed the antimicrobial efficacy of various imidazole derivatives, including this compound. The study reported that this compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics like ampicillin .
Clinical Relevance in Cancer Treatment
In a clinical setting, a phase II trial investigated the use of imidazole derivatives in patients with advanced cancer. Results indicated that those treated with formulations containing this compound experienced improved outcomes compared to control groups .
Q & A
Q. What are the established synthetic routes for 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a method analogous to the synthesis of 2-substituted imidazole derivatives involves refluxing a chloroethanone precursor (e.g., 2-chloroethanone) with imidazole derivatives in the presence of a base like anhydrous potassium carbonate. Reaction conditions such as solvent choice (e.g., dioxane), temperature (reflux at ~100°C), and reaction time (~16 hours) significantly affect yield .
Key Parameters Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dioxane | Enhances reactivity of intermediates |
| Temperature | 100°C (reflux) | Drives reaction completion |
| Base | K₂CO₃ (anhydrous) | Neutralizes HCl, shifts equilibrium |
| Purification | Recrystallization (ethanol) | Removes unreacted starting material |
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Structural validation requires a combination of techniques:
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement .
- NMR spectroscopy : Confirm proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm, ketone carbonyl at ~200 ppm in ¹³C NMR).
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 157.04 for C₅H₇ClN₂O).
- Elemental analysis : Match experimental vs. theoretical C, H, N, Cl percentages.
Advanced Research Questions
Q. What experimental challenges arise in reproducing the synthesis of this compound, and how can they be mitigated?
Methodological Answer: Common challenges include:
- Moisture sensitivity : Imidazole precursors may hydrolyze; use anhydrous solvents and inert atmospheres.
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of imidazole to chloroethanone) to minimize unreacted starting material.
- Purification difficulties : Employ gradient column chromatography (e.g., 5–20% methanol in dichloromethane) if recrystallization fails .
Mitigation Strategies Table:
Q. How can researchers resolve contradictions in reported biological activity data for imidazole derivatives like this compound?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Purity thresholds : Use HPLC (≥95% purity) to eliminate confounding effects of impurities.
- Structural analogs : Compare activity against structurally similar compounds (e.g., 2-(1-methylimidazol-2-yl)acetic acid hydrochloride) to identify substituent-specific effects .
Validation Workflow:
Replicate assays under controlled conditions.
Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme inhibition assays).
Meta-analysis of literature (e.g., PubMed, Scopus) to contextualize findings .
Q. What methodologies are recommended for studying the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Fluorescence quenching assays : Monitor interactions with proteins like BSA (excitation at 280 nm, emission at 340 nm).
- In vitro enzyme inhibition : Measure IC₅₀ values using spectrophotometric assays (e.g., NADH depletion for oxidoreductases) .
Q. How can researchers address solubility limitations of this compound in aqueous systems?
Methodological Answer:
- Co-solvent systems : Use DMSO:water (≤10% v/v) for in vitro studies.
- pH adjustment : Protonate the imidazole ring (pKₐ ~7.0) to enhance solubility in acidic buffers.
- Nanoparticle encapsulation : Employ PLGA nanoparticles to improve bioavailability for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
